2-iodo-N-(2-methylpropyl)benzamide

Catalog No.
S11591221
CAS No.
M.F
C11H14INO
M. Wt
303.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-iodo-N-(2-methylpropyl)benzamide

Product Name

2-iodo-N-(2-methylpropyl)benzamide

IUPAC Name

2-iodo-N-(2-methylpropyl)benzamide

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

InChI

InChI=1S/C11H14INO/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

BXKRHVRRUJWVKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1I

2-Iodo-N-(2-methylpropyl)benzamide is an organic compound characterized by its unique structure, which includes a benzamide core substituted with an iodine atom and a 2-methylpropyl group. Its molecular formula is C11H14INOC_{11}H_{14}INO, and it features a benzene ring bonded to an amide functional group, where the nitrogen atom is further substituted with a branched alkyl chain. This compound belongs to a class of molecules known as benzamides, which are known for their diverse biological activities and potential therapeutic applications.

Due to the presence of both the iodine substituent and the amide functional group. Key reactions include:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles such as azides or amines, leading to the formation of new derivatives.
  • Oxidation and Reduction: The compound can undergo redox reactions, particularly affecting the amide group or the aromatic ring.
  • Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the iodine atom is replaced with a boronic acid derivative, allowing for the synthesis of biaryl compounds.

These reactions are significant for modifying the compound for various applications in medicinal chemistry and materials science.

Benzamides, including 2-iodo-N-(2-methylpropyl)benzamide, have been studied for their biological activities, particularly as inhibitors of specific receptors or enzymes. Research indicates that compounds in this class can exhibit:

  • Antimicrobial Activity: Some benzamide derivatives show effectiveness against bacterial strains.
  • Cytotoxic Effects: Certain derivatives have demonstrated cytotoxicity towards cancer cell lines, suggesting potential use in cancer therapy.
  • Receptor Modulation: Benzamides may act as modulators of neurotransmitter receptors, influencing neurological pathways.

The specific biological activity of 2-iodo-N-(2-methylpropyl)benzamide requires further investigation to elucidate its pharmacological potential.

The synthesis of 2-iodo-N-(2-methylpropyl)benzamide typically involves several steps:

  • Preparation of 2-Iodoaniline: Starting from an appropriate aniline derivative, iodination is performed using iodine and a suitable oxidizing agent.
  • Amidation Reaction: The 2-iodoaniline is then reacted with isobutyryl chloride (or another acyl chloride) in the presence of a base like triethylamine to form the amide bond.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity.

These methods can be optimized based on desired yields and purity levels.

The applications of 2-iodo-N-(2-methylpropyl)benzamide span various fields:

  • Pharmaceuticals: Its potential as a drug candidate targeting specific receptors or enzymes makes it valuable in drug discovery.
  • Chemical Research: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Material Science: Its unique properties may be exploited in developing new materials with specific functionalities.

Interaction studies involving 2-iodo-N-(2-methylpropyl)benzamide focus on its binding affinities and effects on biological targets. These studies typically employ techniques like:

  • Molecular Docking: To predict how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays: To evaluate biological activity against cell lines or microbial strains.
  • Structure-Activity Relationship Studies: To understand how structural modifications affect biological activity.

Such studies are crucial for advancing our understanding of the compound's pharmacological profile.

Several compounds share structural similarities with 2-iodo-N-(2-methylpropyl)benzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(2-Methylpropyl)-4-fluorobenzamideFluorine substitution at para positionPotentially different biological activity due to fluorine's electronegativity
N-(isobutyl)-3-iodobenzamideIodine at meta positionVariations in steric hindrance affecting reactivity
N-(cyclopropyl)-5-bromobenzamideBromine substitution at meta positionDifferent halogen may influence interaction profiles
N-(n-butyl)-4-chlorobenzamideChlorine substitution at para positionComparison of halogen effects on biological activity

These compounds highlight the uniqueness of 2-iodo-N-(2-methylpropyl)benzamide due to its specific iodine substitution and branched alkyl group, which may influence its reactivity and biological properties differently compared to other benzamides.

Halogen Exchange Strategies in Benzamide Synthesis

Copper-Catalyzed Finkelstein Reaction for Iodine Substitution

The copper-catalyzed aromatic Finkelstein reaction has emerged as a cornerstone for converting aryl bromides to iodides in benzamide derivatives. This method employs CuI (5 mol%) with 1,2- or 1,3-diamine ligands (10 mol%) in polar aprotic solvents, enabling efficient halogen exchange at temperatures as low as 80°C. For 2-bromo-N-(2-methylpropyl)benzamide, this approach achieves >90% conversion to the target iodo compound within 24 hours when using NaI as the iodide source. The reaction proceeds via a Cu(I)/Cu(III) redox cycle, where the diamine ligand stabilizes the active copper species and facilitates oxidative addition of the aryl bromide.

Critical to success is the avoidance of inert atmospheres; recent studies demonstrate that diethylenetriamine ligands enable high-yield iodination under ambient conditions. This contrasts with earlier methods requiring argon or nitrogen protection. Substrate scope analysis reveals tolerance for electron-withdrawing groups (e.g., nitro, carbonyl) but diminished yields with sterically hindered ortho-substituted benzamides.

Optimization of 1,4-Dioxane Solvent Systems in Autoclave Reactions

Solvent selection profoundly impacts reaction kinetics and equilibrium in halogen exchange processes. Comparative studies in sealed autoclave systems show that 1,4-dioxane enhances reaction rates by 40% compared to n-pentanol, achieving 95% conversion at 120°C. The table below summarizes solvent performance:

SolventTemperature (°C)Conversion (%)Reaction Time (h)
1,4-Dioxane1209512
n-Pentanol1207824
DMF1206536

The high dielectric constant of 1,4-dioxane (ε = 2.21) facilitates iodide ion dissociation from NaI, while its aprotic nature prevents unwanted proton transfer reactions. Autoclave conditions prevent solvent evaporation, maintaining reagent concentration critical for equilibrium-driven halogen exchange.

One-Pot Multi-Step Synthesis Approaches

Sequential Benzoxazine Formation and Aminolysis

Innovative one-pot strategies leverage benzoxazine intermediates for simultaneous ring formation and functionalization. In a representative protocol, 3,4-dihydrocoumarine reacts with paraformaldehyde and 2-methylpropylamine under acidic conditions to generate a benzoxazine precursor. Subsequent aminolysis with excess amine at 80°C opens the oxazine ring, yielding N-(2-methylpropyl)benzamide. Iodination occurs in situ via CuI catalysis, completing the synthesis in 72% overall yield.

This cascading methodology eliminates intermediate purification steps, though competing pathways may form regioisomers if temperature exceeds 90°C. Recent advances employ microwave-assisted heating to reduce reaction times from 48 hours to 8 hours while maintaining selectivity.

Electrophilic Aromatic Substitution with N-Halosuccinimides

Direct ortho-iodination of preformed benzamides represents a streamlined alternative to halogen exchange. Iridium(III) catalysts ([Cp*Ir(H₂O)₃]SO₄) enable regioselective C–H activation in N-(2-methylpropyl)benzamide, with N-iodosuccinimide (NIS) serving as the iodinating agent. The reaction proceeds in hexafluoroisopropanol (HFIP) at 40°C, achieving 89% yield of 2-iodo-N-(2-methylpropyl)benzamide within 16 hours.

Mechanistic studies reveal HFIP’s dual role: it stabilizes iridium intermediates through hydrogen bonding and accelerates reductive elimination via polar transition state stabilization. This method bypasses pre-halogenated precursors but requires stoichiometric acetic acid additives to protonate amidate intermediates.

Comparative Analysis of Protecting Group Strategies

Current synthetic routes predominantly utilize the amide group itself as a directing/protecting moiety rather than employing external protecting groups. In iridium-catalyzed C–H iodination, the amide’s nitrogen coordinates to the metal center, directing electrophilic attack exclusively to the ortho position. This inherent directing capability eliminates the need for traditional protecting groups like tert-butoxycarbonyl (Boc), simplifying synthetic workflows.

Contrastingly, copper-mediated halogen exchange reactions require no directing groups, as the process targets pre-existing halogens. Computational models suggest that electron-rich amide groups slightly deactivate the aromatic ring, but this effect is insufficient to prevent iodide substitution at activated positions.

Catalytic System Design for Improved Regioselectivity

Catalyst architecture directly controls regiochemical outcomes. The table below compares copper and iridium systems:

ParameterCopper SystemIridium System
Catalyst Loading5–10 mol%3–5 mol%
Temperature80–120°C40–60°C
RegioselectivityHalogen exchange onlyOrtho C–H activation
Functional Group ToleranceModerateHigh

Ligand design proves critical in copper systems—bulky diamines like N,N'-diisopropylethylenediamine suppress aryl radical formation, reducing byproducts from homolytic cleavage. For iridium, cyclopentadienyl ligands (Cp*) create a sterically crowded coordination sphere that favors mono-iodination over di-substitution.

Emerging approaches combine copper and palladium in tandem catalytic systems, where initial halogen exchange is followed by cross-coupling to install additional substituents. These hybrid systems remain experimental but show promise for synthesizing polyhalogenated benzamides.

Impact of Halogen Position on Bioactivity

Ortho vs. Meta vs. Para Iodine Substitution Patterns

The spatial orientation of iodine in the benzamide scaffold significantly influences molecular interactions with biological targets. In studies comparing ortho-, meta-, and para-substituted derivatives, the ortho configuration demonstrated the highest bioactivity. For instance, 2-iodo-N-[2-(2-methylprop-2-enoxy)phenyl]benzamide (PubChem CID: 17113171) exhibited enhanced binding affinity to bacterial efflux pump regulators when the iodine occupied the ortho position relative to the amide group [1]. This preference aligns with steric and electronic considerations: the ortho placement minimizes torsional strain while enabling favorable halogen bonding with proximal amino acid residues [2].

Comparative analyses of meta-substituted analogues revealed a 4–8-fold reduction in antimicrobial potency, attributed to suboptimal alignment with hydrophobic binding pockets [2]. Para-iodine substitution, conversely, abolished activity entirely in colistin-resistant Acinetobacter baumannii strains, likely due to disrupted π-π stacking interactions with aromatic residues in target enzymes [2]. These trends underscore the criticality of ortho-iodine positioning for maintaining conformational rigidity and target complementarity (Table 1).

Table 1: Bioactivity of Iodine-Substituted Benzamides Against Acinetobacter baumannii

Substitution PositionColistin MIC (μg/mL)Relative Potency
Ortho0.51.0×
Meta4.00.25×
Para>16Inactive

Synergistic Effects of Methylpropyl Amide Side Chains

The N-(2-methylpropyl)amide moiety confers dual steric and electronic advantages. Kinetic solubility studies demonstrated that the branched alkyl chain enhances membrane permeability by reducing overall polarity (logP = 3.2 ± 0.1) [1]. Molecular dynamics simulations further revealed that the methylpropyl group induces a 15° tilt in the benzamide core, positioning the iodine atom for optimal halogen bonding with Thr175 in bacterial kinases [3]. This conformational steering effect is absent in linear alkyl analogues, which exhibit 50% lower binding free energy (−9.4 kcal/mol vs. −14.1 kcal/mol for methylpropyl) [3].

The synergy between iodine and the methylpropyl substituent extends to metabolic stability. Microsomal assays showed a 3.5-fold increase in half-life (t₁/₂ = 42 min) compared to unsubstituted benzamides, attributable to steric shielding of the amide bond from hydrolytic enzymes [1]. This combination of target engagement and pharmacokinetic optimization positions 2-iodo-N-(2-methylpropyl)benzamide as a lead candidate for resistant Gram-negative infections.

Pyridine-Linked 1,2,4-Oxadiazole Hybridization Strategies

Integration of pyridine-oxadiazole heterocycles has emerged as a potent strategy to broaden the target spectrum of iodinated benzamides. By replacing the traditional benzene ring with a 1,2,4-oxadiazole-pyridine hybrid, researchers achieved a 12-fold improvement in DENV NS2B/NS3 protease inhibition (IC₅₀ = 0.8 μM vs. 9.6 μM for parent compound) [5]. X-ray crystallography of the hybridized complex revealed two key interactions:

  • The oxadiazole nitrogen forms a hydrogen bond with Ser135 in the protease active site.
  • The pyridine ring engages in cation-π interactions with Lys74, stabilizing the closed conformation of the enzyme [5].

Notably, hybridization amplifies the iodine’s role as a hydrophobic anchor. In Zika virus models, the 2-iodo-pyridine-oxadiazole derivative displaced 78% of reference inhibitor at 1 μM concentration, compared to 43% for non-hybridized benzamides [5]. This enhancement correlates with increased burial of the iodine atom within a subpocket lined by Val155 and Leu76 residues (Fig. 1).

Steric and Electronic Effects of Branched Alkyl Substituents

The 2-methylpropyl group’s tert-butyl-like structure imposes distinct steric constraints that modulate both solubility and target selectivity. Comparative molecular field analysis (CoMFA) demonstrated that branching at the amide nitrogen reduces polar surface area by 28 Ų, favoring passive diffusion across Pseudomonas aeruginosa outer membranes [2]. However, excessive steric bulk (>3 carbons) diminishes activity; analogues with cyclohexyl substituents showed 90% loss in biofilm inhibition, likely due to impaired access to narrow enzyme active sites [3].

Electronically, the methylpropyl chain exerts an induction effect that stabilizes the amide’s carbonyl group. Density functional theory (DFT) calculations revealed a 0.15 e⁻ withdrawal from the amide nitrogen, increasing resonance stabilization by 4.2 kcal/mol [1]. This electronic perturbation raises the rotational barrier of the C–N bond to 18 kcal/mol, locking the molecule in a bioactive conformation that matches the geometry of bacterial efflux pump binding pockets [3].

Dopamine D₂ Receptor Binding Profiling

The compound 2-iodo-N-(2-methylpropyl)benzamide belongs to the substituted benzamide class of dopamine D₂ receptor antagonists, which have demonstrated exceptional utility as neurochemical imaging agents [1] [2]. Benzamide derivatives exhibit remarkable selectivity for dopamine D₂ receptors compared to other neurotransmitter receptor subtypes, with binding affinities that surpass D₁ receptors by four orders of magnitude [3]. The structural framework of iodobenzamide compounds provides a robust platform for high-affinity receptor engagement through specific molecular interactions within the dopamine D₂ receptor binding pocket [4].

Radioligand binding studies utilizing iodine-125 labeled benzamide analogues have established fundamental pharmacological parameters for this compound class. The S-(-)-enantiomer of iodobenzamide (IBZM) demonstrates saturable and reversible binding characteristics with dissociation constant (Kd) values ranging from 0.56 to 3.1 nanomolar and maximum binding capacity (Bmax) values of 373 ± 51 femtomoles per milligram protein in striatal membrane preparations [3]. These binding parameters indicate high-affinity receptor engagement suitable for quantitative neurochemical investigations. Competition studies reveal a rank order of potency that places benzamide derivatives among the most selective dopamine D₂ receptor ligands: spiperone > iodobenzamide > dopamine > ketanserin > SCH-23390 [5].

The stereochemical specificity of benzamide binding represents a critical determinant of receptor affinity and selectivity. The S-(-)-isomer exhibits ten-fold greater potency compared to the R-(+)-isomer, demonstrating the importance of three-dimensional molecular architecture in receptor recognition [3]. This stereoselectivity provides evidence for specific binding site interactions rather than non-specific membrane association. Furthermore, the substitution pattern on the benzamide nucleus significantly influences binding characteristics, with the iodo substituent enhancing both affinity and selectivity for dopamine D₂ receptors [6].

SPECT Imaging Applications in Neurochemical Pathology

Single Photon Emission Computed Tomography applications of iodobenzamide derivatives have revolutionized the non-invasive assessment of dopamine D₂ receptor status in neurological disorders [7]. Clinical SPECT studies utilizing iodine-123 labeled iodobenzamide demonstrate exceptional capability for visualizing and quantifying dopamine receptor density in the living human brain [8]. The technique provides semiquantitative analysis through calculation of striatal-to-cerebellar binding ratios, which average 1.74 ± 0.10 in healthy control subjects [7].

Parkinson disease represents the most extensively studied neurochemical pathology using iodobenzamide SPECT imaging. Early-stage, unmedicated Parkinson disease patients exhibit asymmetric dopamine D₂ receptor binding patterns that correlate with clinical symptom lateralization [9] [10]. The striatum contralateral to parkinsonian symptoms demonstrates significantly higher iodobenzamide accumulation and elevated affinity rates compared to the ipsilateral side [10]. This finding provides in vivo evidence for compensatory dopamine D₂ receptor upregulation in response to progressive dopaminergic denervation [9].

The temporal dynamics of receptor binding provide additional diagnostic information through washout kinetics analysis. Under normothermic conditions, specifically bound radioligand exhibits washout rates of 26% per hour, while controlled hypothermia reduces this rate to 11% per hour [11]. These temperature-dependent kinetics reflect the reversible nature of benzamide binding and demonstrate the influence of physiological parameters on quantitative receptor measurements [11].

Huntington disease presents a contrasting neurochemical profile characterized by marked reduction in striatal dopamine D₂ receptor density. SPECT studies reveal striatal-to-frontal cortex ratios of 1.38 ± 0.12 in Huntington disease patients compared to 1.74 ± 0.10 in control subjects [7]. This receptor loss correlates with the underlying neurodegenerative pathology affecting striatal medium spiny neurons that express dopamine D₂ receptors [7].

Hypoxic-ischemic brain injury in infants demonstrates severity-dependent alterations in dopamine D₂ receptor density measurable by iodobenzamide SPECT [12]. Striatal-to-occipital cortex ratios decrease progressively with injury severity: mild (1.219 ± 0.078), moderate (1.097 ± 0.069), and severe (0.813 ± 0.140) [12]. These findings establish receptor imaging as a prognostic tool for predicting neurological outcomes in perinatal brain injury [12].

Autoradiographic Analysis in 6-OHDA Lesion Models

The 6-hydroxydopamine (6-OHDA) lesion model provides a well-characterized experimental system for investigating dopamine receptor adaptations following neurochemical perturbation [13] [14]. Autoradiographic studies utilizing iodine-125 labeled iodobenzamide reveal complex temporal and spatial patterns of receptor binding changes in response to selective dopaminergic denervation [13].

Unilateral 6-OHDA lesions of the substantia nigra produce asymmetric dopamine D₂ receptor binding patterns that develop over extended time periods. At 23 days post-lesion, autoradiographic analysis demonstrates a 38% enhancement of iodobenzamide binding in the striatum ipsilateral to the lesioned substantia nigra compared to the contralateral intact side [13]. This binding increase occurs predominantly in the lateral striatal region and represents compensatory dopamine D₂ receptor upregulation in response to dopaminergic denervation [13].

The molecular mechanisms underlying receptor upregulation involve both transcriptional and post-transcriptional regulatory processes. In situ hybridization studies reveal selective increases in dopamine D₂ receptor messenger ribonucleic acid in the caudate-putamen of the lesioned side at 15 days following 6-OHDA administration [14]. Notably, dopamine D₁ and D₃ receptor messenger ribonucleic acid levels remain unchanged throughout the experimental time course, indicating subtype-specific regulatory responses [14].

Bilateral 6-OHDA lesions of the olfactory bulb demonstrate the potential for neuronal regeneration and functional recovery following dopaminergic injury [15]. Initial dopamine cell loss in the glomerular layer is followed by increased neurogenesis and eventual restoration of dopaminergic innervation [15]. This regenerative response involves activation of endogenous neural stem cell populations and provides insights into therapeutic strategies for neurodegenerative diseases [15].

Chronic pharmacological manipulation with haloperidol treatment produces distinct receptor adaptation patterns compared to neurotoxic lesions. Following three weeks of haloperidol administration (0.5 milligrams per kilogram daily), iodobenzamide binding increases by 45% in the striatum [13]. This pharmacologically-induced receptor supersensitivity persists for at least one week following drug discontinuation and represents a model for understanding tardive dyskinesia and other movement disorders associated with chronic dopamine receptor blockade [13].

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Mechanisms

While benzamide derivatives are primarily recognized for their dopamine receptor interactions, emerging evidence suggests potential engagement with alternative biological targets including dipeptidyl peptidase-4 (DPP-4) [16] [17]. DPP-4 represents a highly specific serine protease that cleaves dipeptides from proteins and oligopeptides following penultimate N-terminal proline or alanine residues [18]. The enzyme plays critical roles in glucose homeostasis through degradation of incretin hormones glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide [16].

The mechanism of DPP-4 inhibition involves competitive antagonism at the enzyme active site, where inhibitor molecules compete with natural substrates for binding [19]. Structural requirements for effective DPP-4 inhibition include recognition elements that mimic the natural substrate binding motif, particularly the penultimate proline or alanine residue [20]. Benzamide derivatives possess structural features that may enable interaction with DPP-4, including aromatic ring systems and amide functionalities that could engage the enzyme active site [21].

Quantitative structure-activity relationship studies of DPP-4 inhibitors reveal the importance of specific molecular features for enzyme binding [20] [19]. Triazolotriazine analogs demonstrate inhibitory activity with half-maximal inhibitory concentration values in the micromolar range, while more potent triazole derivatives achieve nanomolar inhibition [20]. The most effective compounds incorporate pyrrolidine-1-sulfonamide scaffolds that optimize binding interactions within the DPP-4 active site [21].

The physiological consequences of DPP-4 inhibition extend beyond glucose regulation to include effects on inflammatory processes and cellular proliferation [22]. DPP-4 inhibitors demonstrate capability to suppress deoxyribonucleic acid synthesis in sebaceous cells, suggesting potential applications in dermatological conditions characterized by hyperproliferation [22]. This anti-proliferative activity occurs through modulation of cellular signaling pathways that regulate cell cycle progression and differentiation [22].

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

303.01201 g/mol

Monoisotopic Mass

303.01201 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types